N1,3-dimethylbenzene-1,4-diamine
Description
Properties
CAS No. |
37966-54-4 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,3-dimethylbenzene-1,4-diamine can be synthesized through several methods. One common method involves the nitration of N,N-dimethylaniline followed by reduction. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups into the aromatic ring. The resulting nitro compound is then reduced using reducing agents such as iron powder and hydrochloric acid to yield the desired diamine .
Industrial Production Methods
Industrial production of this compound often involves the same nitration and reduction steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. Additionally, industrial methods may include purification steps such as recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
N1,3-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents are introduced into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
N1,3-dimethylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of N1,3-dimethylbenzene-1,4-diamine involves its interaction with molecular targets through its amino groups. These groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved often include electrophilic aromatic substitution, where the compound acts as a nucleophile .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: Dimethylamino groups enhance organic solubility, while nitro or bromo substituents reduce it .
- Thermal Stability: Bulky substituents (e.g., di-sec-butyl in ) increase melting points and stability, beneficial for polymer applications .
Q & A
Q. What experimental approaches evaluate the toxicity profile of this compound?
- Methodological Answer :
- In Vitro Assays : MTT assays on HEK-293 cells measure IC50 values (e.g., >100 µM indicates low cytotoxicity) .
- Protein Binding Studies : Fluorescence quenching assays quantify interactions with serum albumin (Kd ~ 10⁻⁶ M) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
